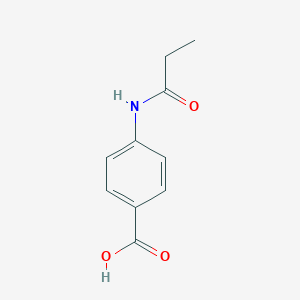

4-(Propionylamino)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(propanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVJHNMWPMJPEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406475 | |

| Record name | 4-(propionylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19313-85-0 | |

| Record name | 4-(propionylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propanoylamino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Propionylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathway for 4-(Propionylamino)benzoic acid. It includes a detailed experimental protocol, quantitative data, and a workflow visualization to guide laboratory synthesis.

Core Synthesis Pathway: N-Acylation of 4-Aminobenzoic Acid

The most direct and common method for synthesizing this compound is through the N-acylation of 4-aminobenzoic acid (PABA). This reaction, a variation of the Schotten-Baumann reaction, involves treating PABA with propionyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine.

The reaction mechanism proceeds via nucleophilic acyl substitution. The amino group (-NH₂) of PABA, acting as a nucleophile, attacks the electrophilic carbonyl carbon of propionyl chloride. The tertiary amine base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the formation of the amide product. The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent hydrolysis of the acyl chloride.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound. The protocol is adapted from established methods for N-acylation of aromatic amines.[1]

Materials:

-

4-Aminobenzoic acid (PABA)

-

Propionyl chloride

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Ice/water bath

-

Dropping funnel or syringe pump

-

Nitrogen or Argon gas inlet

-

Condenser (if reflux is needed, though typically run at 0 °C to room temperature)

-

Separatory funnel

-

Büchner funnel and flask for filtration

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-aminobenzoic acid (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the starting material. Stir the suspension.

-

Cool the flask to 0 °C using an ice/water bath.

-

-

Addition of Base:

-

Slowly add freshly distilled triethylamine (1.2 eq) to the stirred suspension. Ensure the temperature remains at 0 °C.

-

-

Acylation:

-

Add propionyl chloride (1.1 eq) dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. A precipitate (triethylamine hydrochloride) may form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the PABA spot is consumed.

-

-

Work-up and Extraction:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel.

-

Acidify the aqueous layer by adding 2 M HCl until the pH is ~2. This protonates the carboxylate and any excess triethylamine.

-

Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Combine all organic extracts.

-

-

Purification:

-

Wash the combined organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Final Purification:

-

The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.

-

Quantitative Data Summary

The following table summarizes the stoichiometry and expected yield for the synthesis. The yield is based on analogous acylation reactions reported in the literature, which typically achieve high efficiency.[1]

| Compound | Molecular Weight ( g/mol ) | Molar Eq. | Moles (mmol) | Mass (g) | Notes |

| 4-Aminobenzoic Acid | 137.14 | 1.0 | 10.0 | 1.37 | Limiting Reagent |

| Propionyl Chloride | 92.52 | 1.1 | 11.0 | 1.02 | Acylating Agent |

| Triethylamine | 101.19 | 1.2 | 12.0 | 1.21 | Base |

| This compound | 193.20 | - | - | ~1.62 | Product (Based on ~84% Yield) [1] |

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, from initial reaction setup to the final purified product.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Propionylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propionylamino)benzoic acid, also known as 4-propanamidobenzoic acid, is an organic compound with potential applications in pharmaceutical and materials science. As a derivative of 4-aminobenzoic acid (PABA), its physicochemical properties are of significant interest for understanding its behavior in biological systems and for the development of novel applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its synthesis, and offers detailed experimental protocols for their determination.

Chemical Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 4-Propanamidobenzoic acid, N-Propionyl-4-aminobenzoic acid

-

CAS Number: 19313-85-0[1]

-

Molecular Formula: C₁₀H₁₁NO₃[1]

-

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available, specific experimental values for melting point, pKa, and aqueous solubility are not readily found in the literature. Therefore, estimated values based on the closely related structural analog, 4-acetamidobenzoic acid, are provided for comparison.

| Property | Value | Source/Method |

| Molecular Weight | 193.20 g/mol | PubChem[1] |

| Appearance | Solid, powder | Sigma-Aldrich[2] |

| Melting Point | Estimated: ~250-260 °C (with decomposition) | Based on 4-acetamidobenzoic acid (259-262 °C)[3][4][5][6] |

| Boiling Point | Data not available (likely decomposes before boiling) | N/A |

| pKa | Estimated: ~4.3 | Based on 4-acetamidobenzoic acid (4.28)[5][7] |

| Aqueous Solubility | Estimated: Low | Based on 4-acetamidobenzoic acid (<0.1 g/100 mL at 21 °C)[5][7] |

| LogP (Octanol-Water Partition Coefficient) | 1.8 | Computed by XLogP3 (PubChem)[1] |

Synthesis of this compound

The most common synthetic route to this compound is the acylation of 4-aminobenzoic acid with propionyl chloride. This is a standard Schotten-Baumann reaction.

Experimental Protocol: Synthesis

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

4-Aminobenzoic acid

-

Propionyl chloride[8]

-

1 M Sodium hydroxide (NaOH) solution

-

Concentrated Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

-

pH paper or pH meter

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask, dissolve 4-aminobenzoic acid in a 1 M aqueous solution of sodium hydroxide. Stir the mixture at room temperature until all the solid has dissolved.

-

Reaction Setup: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: Slowly add propionyl chloride dropwise to the stirred solution using an addition funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate should form.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude product from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound as a white solid.

Experimental Protocols for Physicochemical Property Determination

The following sections outline the standard experimental procedures for determining the key physicochemical properties of this compound.

References

- 1. 4-(Propanoylamino)benzoic acid | C10H11NO3 | CID 4777952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-[(Prop-1-ynylamino)methyl]benzoic acid | C11H11NO2 | CID 152298922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US3804821A - Method for the direct acylation of aminobenzoic acids - Google Patents [patents.google.com]

- 8. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-(Propionylamino)benzoic Acid

CAS Number: 19313-85-0

Chemical Structure:

This technical guide provides a comprehensive overview of this compound, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, synthesis, and potential biological significance, supported by experimental protocols and data analysis.

Physicochemical Properties

This compound, also known as 4-propanamidobenzoic acid, is a derivative of 4-aminobenzoic acid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 19313-85-0 | [2] |

| Molecular Formula | C₁₀H₁₁NO₃ | [3] |

| Molecular Weight | 193.20 g/mol | [3] |

| IUPAC Name | 4-(propanoylamino)benzoic acid | [2] |

| Appearance | Solid | [3] |

| SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)O | |

| InChI | InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | [2] |

| InChI Key | TVJHNMWPMJPEFT-UHFFFAOYSA-N | [2] |

Synthesis

The synthesis of this compound is typically achieved through the acylation of 4-aminobenzoic acid with a propionylating agent, such as propionyl chloride. This reaction is a standard amide bond formation.

Experimental Protocol: Synthesis of this compound

This protocol is a general method adapted from the acylation of aromatic amines.

Materials:

-

4-Aminobenzoic acid

-

Propionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

2 M Sodium hydroxide (NaOH) solution

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid in anhydrous dichloromethane.

-

Cool the solution in an ice/water bath.

-

Add triethylamine (1.3 equivalents) dropwise to the stirred solution.[4]

-

Slowly add propionyl chloride (1.2 equivalents) to the reaction mixture over 20 minutes, maintaining the cold temperature.[4] A yellow solution may form.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2 hours.[4]

-

Wash the organic mixture with a 2 M NaOH solution.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

-

Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to yield pure this compound.[4]

Spectroscopic Data

The structural confirmation of this compound relies on various spectroscopic techniques. Below are the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the ethyl group, the aromatic protons, the amide proton, and the carboxylic acid proton. The aromatic protons would likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The ethyl group would present as a triplet and a quartet.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would show distinct peaks for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the carbons of the ethyl group. Due to the symmetry of the para-substituted ring, four signals are expected for the aromatic carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[5]

-

A strong C=O stretch from the carboxylic acid around 1700 cm⁻¹.[5]

-

A C=O stretch from the amide (Amide I band) around 1660 cm⁻¹.

-

An N-H bend from the amide (Amide II band) around 1550 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[6] Amides can also undergo characteristic fragmentation.

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active benzoic acid derivatives suggests potential areas for investigation.

Derivatives of 4-aminobenzoic acid have been explored for various therapeutic applications, including antimicrobial and cytotoxic agents.[1] Furthermore, substituted N-phenylanthranilic acids, which share a similar structural motif, have been identified as potent inhibitors of enzymes such as aldo-keto reductase 1C3 (AKR1C3), a target in castrate-resistant prostate cancer.[7] Other benzoic acid derivatives have been investigated as inhibitors of steroid 5α-reductase.[8] These findings suggest that this compound could serve as a scaffold or lead compound for the development of novel therapeutic agents.

Logical Relationships and Workflows

Synthesis Workflow

The synthesis of this compound follows a straightforward logical progression from starting materials to the final product.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. Further experimental investigation is warranted to fully elucidate its biological activity and potential as a therapeutic agent.

References

- 1. rsc.org [rsc.org]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(Propionylamino)benzoic Acid: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Propionylamino)benzoic acid, a derivative of para-aminobenzoic acid (PABA), is a molecule of interest in various scientific domains. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its synthesis via the acylation of 4-aminobenzoic acid are presented, along with a summary of its known biological context. This document aims to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis and potential applications of N-acylated aminobenzoic acids.

Introduction

This compound, also known as 4-propionamidobenzoic acid or N-propionyl-4-aminobenzoic acid, belongs to the class of N-acylated aromatic amino acids. These compounds are structurally characterized by an acyl group attached to the amino group of an aminobenzoic acid. While para-aminobenzoic acid (PABA) itself is a well-known intermediate in the biosynthesis of folates in bacteria, its acylated derivatives have been explored for a variety of pharmaceutical and chemical applications.[1][2] The addition of a propionyl group to the PABA backbone modifies its physicochemical properties, which can influence its biological activity and potential therapeutic applications.

This guide delves into the specifics of this compound, providing a detailed account of its chemical nature, synthesis, and what is currently understood about its role in a biological context.

Physicochemical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-Propionamidobenzoic acid, N-Propionyl-4-aminobenzoic acid | |

| CAS Number | 19313-85-0 | |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | |

| Appearance | Solid | [3] |

| Melting Point | Not reported | |

| Solubility | Slightly soluble in water | [4] |

| InChI | InChI=1S/C10H11NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h3-6H,2H2,1H3,(H,11,12)(H,13,14) | [3] |

| SMILES | CCC(=O)NC1=CC=C(C=C1)C(=O)O |

Discovery and History

The specific discovery and detailed historical timeline of this compound are not well-documented in readily available scientific literature. Its existence is primarily as a chemical entity within the broader context of research on N-acylated derivatives of para-aminobenzoic acid (PABA).

The history of its parent molecule, PABA, is more extensively recorded. PABA was identified as a growth factor for certain microorganisms and plays a crucial role as a precursor in the biosynthesis of folic acid.[2] The exploration of PABA derivatives began with the aim of modifying its biological activity and physicochemical properties for various applications, including the development of sulfonamide drugs which act as competitive inhibitors of PABA utilization in bacteria.[1]

The synthesis of N-acylated aminobenzoic acids, including the propionyl derivative, likely emerged from systematic studies on the derivatization of PABA to explore structure-activity relationships for potential therapeutic agents. The N-acetylation of PABA to form acedoben (4-acetamidobenzoic acid) is a known metabolic pathway and a method to modify the properties of PABA.[5][6] It is plausible that the synthesis of this compound was undertaken as a logical extension of this work, substituting the acetyl group with a propionyl group to investigate the impact of a slightly larger alkyl chain on the molecule's properties.

Synthesis

The primary and most logical route for the synthesis of this compound is through the acylation of 4-aminobenzoic acid (PABA) . This reaction involves the formation of an amide bond between the amino group of PABA and a propionylating agent.

General Reaction Scheme

The overall transformation can be depicted as follows:

References

- 1. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 4-(Phenylamino)benzoic acid | 17040-20-9 | SAA04020 [biosynth.com]

- 4. Synthesis and biological evaluation of 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acedoben - Wikipedia [en.wikipedia.org]

- 6. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Hypothesized Mechanism of Action of 4-(Propionylamino)benzoic Acid

Disclaimer: Direct experimental data on the mechanism of action of 4-(Propionylamino)benzoic acid is not available in the current scientific literature. This guide provides a hypothesized mechanism of action based on its structural similarity to the well-characterized drug, Probenecid. The biological activities, quantitative data, and experimental protocols described herein are primarily based on studies of Probenecid and are intended to serve as a reference for future research on this compound.

Introduction

This compound is a derivative of p-aminobenzoic acid (PABA) and a structural analog of Probenecid, a widely used uricosuric agent for the treatment of gout and hyperuricemia.[1] Given the structural similarities, it is plausible that this compound shares some of the pharmacological properties of Probenecid. This technical guide aims to provide a comprehensive overview of the hypothesized mechanism of action of this compound, drawing inferences from the known biological activities of Probenecid. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this compound.

Hypothesized Mechanism of Action

The proposed mechanism of action for this compound is centered around two primary activities, mirroring those of Probenecid: modulation of organic anion transport and inhibition of pannexin 1 channels, leading to anti-inflammatory effects.

Inhibition of Organic Anion Transporters (OATs) and Urate Transporter 1 (URAT1)

Probenecid is a classical inhibitor of organic anion transporters, particularly OAT1 (SLC22A6) and OAT3 (SLC22A8), which are primarily expressed in the basolateral membrane of renal proximal tubular cells.[2][3] These transporters are crucial for the secretion of a wide range of endogenous and exogenous organic anions from the blood into the tubular cells for subsequent elimination in the urine. Probenecid also inhibits the urate transporter 1 (URAT1; SLC22A12), located on the apical membrane of the proximal tubule, which is responsible for the reabsorption of uric acid from the filtrate back into the blood.[2][4]

By inhibiting URAT1, Probenecid increases the excretion of uric acid, thereby lowering its concentration in the blood.[4] It is hypothesized that this compound, due to its benzoic acid core, may also interact with and inhibit these transporters. The nature and potency of this inhibition would be dependent on the structural differences between its propionylamino side chain and the dipropylsulfamoyl moiety of Probenecid.

Inhibition of Pannexin 1 Channels and the NLRP3 Inflammasome

Recent studies have revealed that Probenecid is also an inhibitor of pannexin 1 (Panx1) channels.[5][6] Pannexin 1 is a membrane protein that forms channels permeable to ions and small molecules, including ATP.[6] Extracellular ATP released through Panx1 channels can act as a danger signal, activating the P2X7 receptor and subsequently the NLRP3 inflammasome.[7] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[8]

By blocking Panx1 channels, Probenecid can inhibit the activation of the NLRP3 inflammasome, leading to a reduction in the release of IL-1β and thus exerting an anti-inflammatory effect.[2][7] Given that this action is also attributed to Probenecid, it is plausible that this compound could exhibit similar inhibitory effects on pannexin 1 and the NLRP3 inflammasome pathway.

Quantitative Data (Based on Probenecid)

The following table summarizes the reported inhibitory concentrations (IC50) of Probenecid against various transporters. No such data is currently available for this compound.

| Target | Compound | IC50 (µM) | Cell Line/System | Reference |

| OAT1 (human) | Probenecid | 12.3 | HEK293 | [9] |

| OAT1 (rat) | Probenecid | 15.3 | HEK293 | [9] |

| OAT3 (human) | Probenecid | 2.8 | HEK293 | [10] |

| URAT1 (human) | Probenecid | 30.0 - 165 | Oocytes/HEK293 | [4][11] |

| Pannexin 1 | Probenecid | ~150 | Oocytes | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the mechanism of action of this compound. These protocols are based on established methods used for characterizing Probenecid and other transport inhibitors.

In Vitro Organic Anion Transporter (OAT) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on OAT1 and OAT3.

Methodology:

-

Cell Culture: Stably transfected Human Embryonic Kidney (HEK293) or Madin-Darby Canine Kidney (MDCK-II) cells overexpressing human OAT1 (hOAT1) or OAT3 (hOAT3) are cultured to confluence in appropriate media.[12][13] A control cell line (e.g., mock-transfected) is cultured in parallel.

-

Inhibition Assay:

-

Cells are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Cells are pre-incubated with varying concentrations of this compound or a known inhibitor like Probenecid (positive control) in HBSS for a specified time (e.g., 10-30 minutes) at 37°C.

-

A fluorescent or radiolabeled OAT substrate (e.g., p-aminohippurate for OAT1, estrone-3-sulfate for OAT3) is added to the wells and incubated for a short period (e.g., 1-5 minutes) at 37°C.[12]

-

The uptake is terminated by aspirating the substrate solution and washing the cells rapidly with ice-cold HBSS.

-

-

Quantification:

-

Cells are lysed, and the intracellular concentration of the substrate is measured using a fluorescence plate reader or a scintillation counter.

-

The transporter-mediated uptake is calculated by subtracting the uptake in mock-transfected cells from that in the transporter-expressing cells.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Pannexin 1 (Panx1) Channel Activity Assay (Dye Uptake)

Objective: To assess the inhibitory effect of this compound on Panx1 channel function.

Methodology:

-

Cell Culture: Cells endogenously expressing Panx1 (e.g., J774 macrophages) or cells overexpressing Panx1 (e.g., HEK293) are used.[6]

-

Dye Uptake Assay:

-

Cells are washed and incubated in a low-divalent cation solution to potentiate Panx1 channel opening.

-

Cells are pre-treated with various concentrations of this compound or a known Panx1 inhibitor like Probenecid for 15-30 minutes.

-

A fluorescent dye that permeates Panx1 channels, such as YO-PRO-1 or ethidium bromide, is added to the cells.[14]

-

Panx1 channels are activated using a stimulus like high extracellular potassium, mechanical stress, or a P2X7 receptor agonist (e.g., BzATP).

-

The uptake of the dye is monitored over time using a fluorescence microscope or a plate reader.

-

-

Data Analysis: The rate of dye uptake is calculated, and the inhibitory effect of this compound is determined by comparing the rates in treated versus untreated cells. The IC50 value can be calculated from a dose-response curve.

NLRP3 Inflammasome Activation Assay (IL-1β Release)

Objective: To determine if this compound can inhibit NLRP3 inflammasome activation.

Methodology:

-

Cell Culture and Priming: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes are cultured.[8][15] The cells are primed with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Inhibition and Activation:

-

After priming, the cells are treated with different concentrations of this compound for 30-60 minutes.

-

The NLRP3 inflammasome is then activated with a specific stimulus, such as nigericin, ATP, or monosodium urate (MSU) crystals, for 1-2 hours.[8]

-

-

Quantification of IL-1β Release:

-

Data Analysis: The amount of IL-1β released in the presence of this compound is compared to the amount released from cells treated with the activator alone. The IC50 for the inhibition of IL-1β release can then be determined.

Mandatory Visualizations

Signaling Pathways

Caption: Hypothesized inhibition of OATs and URAT1.

Caption: Hypothesized inhibition of Pannexin 1.

Experimental Workflows

Caption: Workflow for OAT inhibition assay.

Conclusion

While direct experimental evidence is lacking, the structural similarity between this compound and Probenecid provides a strong basis for hypothesizing its mechanism of action. It is plausible that this compound functions as an inhibitor of organic anion transporters (OAT1, OAT3, and URAT1) and pannexin 1 channels. These actions would suggest potential therapeutic applications as a uricosuric agent and an anti-inflammatory compound. The experimental protocols detailed in this guide provide a clear roadmap for the scientific community to investigate and validate these hypotheses, ultimately elucidating the true pharmacological profile of this compound. Further research, particularly structure-activity relationship studies, will be crucial in understanding how the propionylamino moiety influences the potency and selectivity of this compound compared to Probenecid.

References

- 1. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human NLRP3 ELISA Kit (ab274401) | Abcam [abcam.com]

- 6. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. xenotech.com [xenotech.com]

- 11. researchgate.net [researchgate.net]

- 12. bioivt.com [bioivt.com]

- 13. xenotech.com [xenotech.com]

- 14. High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells [bio-protocol.org]

- 15. adipogen.com [adipogen.com]

A Technical Guide to the Theoretical Yield of 4-(Propionylamino)benzoic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical yield for the synthesis of 4-(Propionylamino)benzoic acid, a molecule of interest in pharmaceutical research. This document outlines the core chemical principles, a detailed experimental protocol, and a systematic approach to calculating the maximum possible product from a given amount of reactants.

Introduction

The synthesis of this compound is a fundamental example of N-acylation, a common reaction in organic and medicinal chemistry. This process involves the formation of an amide bond between an amine and an acylating agent. A thorough understanding of the reaction stoichiometry is crucial for optimizing reaction conditions and evaluating the efficiency of the synthesis, with the theoretical yield serving as a critical benchmark.

Reaction Scheme and Stoichiometry

The synthesis of this compound is typically achieved through the reaction of 4-aminobenzoic acid with propionyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of propionyl chloride. This is followed by the elimination of a chloride ion, and deprotonation to form the stable amide product, this compound, and hydrochloric acid as a byproduct.

The balanced chemical equation for this reaction is:

C₇H₇NO₂ (4-aminobenzoic acid) + C₃H₅ClO (propionyl chloride) → C₁₀H₁₁NO₃ (this compound) + HCl (hydrochloric acid)

The stoichiometry of this reaction is 1:1, meaning one mole of 4-aminobenzoic acid reacts with one mole of propionyl chloride to produce one mole of this compound.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound.

Materials:

-

4-Aminobenzoic acid

-

Propionyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, condenser, Buchner funnel, etc.)

Procedure:

-

Reaction Setup: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve a predetermined amount of 4-aminobenzoic acid in anhydrous dichloromethane.

-

Addition of Base: Add an equimolar amount of triethylamine to the solution. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct formed during the reaction.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add an equimolar amount of propionyl chloride dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain a low temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent.

-

-

Isolation and Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

Quantitative Data

The following tables summarize the key quantitative data required for calculating the theoretical yield.

Table 1: Molar Masses of Reactants and Product

| Compound | Chemical Formula | Molar Mass ( g/mol ) |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14[1][2][3][4] |

| Propionyl chloride | C₃H₅ClO | 92.52[5][6][7][8] |

| This compound | C₁₀H₁₁NO₃ | 193.20 |

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming the reaction goes to completion with 100% efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reactant.

Example Calculation:

Assuming a starting amount of 5.00 g of 4-aminobenzoic acid and an excess of propionyl chloride.

Table 2: Step-by-Step Theoretical Yield Calculation

| Step | Description | Calculation | Result |

| 1 | Determine the moles of the limiting reactant (4-aminobenzoic acid) | Moles = Mass / Molar Mass | |

| Moles = 5.00 g / 137.14 g/mol | 0.0365 mol | ||

| 2 | Use the stoichiometric ratio to find the moles of the product | Moles of product = Moles of limiting reactant × (1 mole of product / 1 mole of reactant) | |

| Moles of product = 0.0365 mol × (1/1) | 0.0365 mol | ||

| 3 | Calculate the theoretical yield (mass) of the product | Mass = Moles × Molar Mass | |

| Mass = 0.0365 mol × 193.20 g/mol | 7.05 g |

Therefore, the theoretical yield of this compound starting from 5.00 g of 4-aminobenzoic acid is 7.05 g .

Visualization of the Theoretical Yield Calculation Workflow

The logical flow of calculating the theoretical yield can be visualized as follows:

Caption: Workflow for calculating the theoretical yield.

References

- 1. 4-Aminobenzoic acid, 1 kg, CAS No. 150-13-0 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 2. 4-Aminobenzoic acid CAS 150-13-0 | 822312 [merckmillipore.com]

- 3. chembk.com [chembk.com]

- 4. 4-Aminobenzoic acid [webbook.nist.gov]

- 5. Propionyl chloride - Wikipedia [en.wikipedia.org]

- 6. Propionyl chloride | 79-03-8 [chemicalbook.com]

- 7. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propanoyl chloride [webbook.nist.gov]

Spectroscopic Profile of 4-(Propionylamino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: 4-(Propionylamino)benzoic acid

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol

-

CAS Number: 10457-55-3

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups and comparison with spectroscopic data of similar molecules such as 4-aminobenzoic acid, benzoic acid, and various amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Singlet | 1H | -COOH |

| ~10.2 | Singlet | 1H | -NH- |

| ~7.9 | Doublet | 2H | Ar-H (ortho to -COOH) |

| ~7.7 | Doublet | 2H | Ar-H (ortho to -NHCO) |

| ~2.3 | Quartet | 2H | -CH₂- |

| ~1.1 | Triplet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | -C=O (amide) |

| ~167.0 | -C=O (acid) |

| ~143.0 | Ar-C (quaternary, attached to -NHCO) |

| ~130.5 | Ar-C-H (ortho to -COOH) |

| ~125.0 | Ar-C (quaternary, attached to -COOH) |

| ~118.5 | Ar-C-H (ortho to -NHCO) |

| ~30.0 | -CH₂- |

| ~10.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid Phase, KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid dimer) |

| ~3300 | Medium | N-H stretch (amide) |

| ~1690 | Strong | C=O stretch (carboxylic acid) |

| ~1660 | Strong | C=O stretch (Amide I band) |

| ~1600, ~1520 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1540 | Medium | N-H bend (Amide II band) |

| ~1300 | Medium | C-O stretch |

| ~1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 193 | [M]⁺ (Molecular Ion) |

| 176 | [M - OH]⁺ |

| 137 | [M - C₂H₅CO]⁺ |

| 120 | [M - C₂H₅CO - OH]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

| 57 | [C₂H₅CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[1] Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃). Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. A standard acquisition may include 16-32 scans.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2][3]

-

Pellet Formation: Place the mixture into a pellet die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.[2]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.[4] The probe is heated to volatilize the sample into the ion source.

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6][7]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. Electron ionization - Wikipedia [en.wikipedia.org]

- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 6. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 7. chromatographyonline.com [chromatographyonline.com]

Uncharted Territory: The Potential Biological Activity of 4-(Propionylamino)benzoic Acid - A Call for Investigation

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical overview addresses the current landscape of scientific knowledge regarding the biological activity of the chemical compound 4-(Propionylamino)benzoic acid. Despite its clear chemical structure as a derivative of para-aminobenzoic acid (PABA), a crucial biological molecule, a comprehensive review of publicly accessible scientific literature and databases reveals a significant void in our understanding of its specific biological functions, potential therapeutic applications, and associated mechanisms of action.

While information on the parent compound, benzoic acid, and other related derivatives is plentiful, data directly pertaining to this compound is sparse and limited to basic chemical and safety classifications. This document serves not as a definitive guide, but as a foundational call to the scientific community to explore the uncharted territory that this molecule represents.

I. Current State of Knowledge: A Landscape of Generalities

Our current understanding is largely extrapolated from the known properties of benzoic acid and its derivatives. Benzoic acid is well-documented for its antimicrobial and antifungal properties, primarily attributed to its ability to disrupt cell membrane integrity and alter intracellular pH.[1][2][3][4][5] It is widely utilized as a preservative in the food and pharmaceutical industries.[1][2][3] Furthermore, the benzoic acid scaffold serves as a key intermediate in the synthesis of a variety of pharmaceuticals, including antifungal agents, local anesthetics, and antihistamines.[2]

Derivatives of the closely related 4-hydroxybenzoic acid have demonstrated a range of biological activities, including anti-inflammatory and antioxidant effects, hinting at the potential for functionalization of the benzoic acid ring to yield therapeutically relevant compounds.[6] Recent research has also explored benzoic acid derivatives as potential prodrugs for the treatment of tuberculosis.[7]

Regarding this compound specifically, information is confined to entries in chemical supplier catalogs and regulatory databases. It is identified by its CAS Number 19313-85-0. Safety data sheets classify it as an acute oral toxicant (Category 3) and note that it may cause serious eye irritation, skin irritation, and respiratory irritation.[8][9] However, these classifications are based on predicted toxicity and handling guidelines, not on in-depth biological studies.

II. The Unanswered Questions: A Roadmap for Future Research

The paucity of specific data on this compound presents a compelling opportunity for novel research. Key areas that warrant investigation include:

-

Screening for Biological Activity: A primary step would be to conduct broad-spectrum screening of the compound to identify any potential therapeutic activities. This could include, but is not limited to, antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory assays.

-

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying mechanism of action. This would involve identifying the molecular targets and signaling pathways modulated by the compound.

-

Quantitative Analysis of Efficacy and Toxicity: To ascertain its therapeutic potential, it is crucial to determine the compound's potency and toxicity. This would involve establishing key quantitative metrics such as the half-maximal inhibitory concentration (IC50), half-maximal effective concentration (EC50), and the median lethal dose (LD50).

-

Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for any potential drug development.

III. Hypothetical Experimental Workflow

To address the current knowledge gap, a hypothetical experimental workflow is proposed. This workflow outlines a logical progression of experiments to systematically characterize the biological activity of this compound.

IV. Conclusion

References

- 1. Mechanism of action of benzoic acid [benzoic-acid-china.com]

- 2. The uses of benzoic acid in the pharmaceutical industry [aozunchem.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 7. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance Information - ECHA [echa.europa.eu]

- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]

4-(Propionylamino)benzoic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Classification

4-(Propionylamino)benzoic acid is classified as a hazardous substance. The available data indicates significant acute oral toxicity, as well as irritant properties.

Table 1: GHS Classification for this compound

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed | |

| Skin Corrosion/Irritation | Not specified | ❕ | Warning | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Not specified | ❕ | Warning | Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity (Single Exposure) | Not specified | ❕ | Warning | May cause respiratory irritation | [1] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₃ | [2] |

| Molecular Weight | 193.20 g/mol | [2] |

| CAS Number | 19313-85-0 | [2] |

| Appearance | Solid | |

| Flash Point | Not applicable |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[3]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[4]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[4][5]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.[4]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[8][9]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures for this compound

| Exposure Route | First Aid Procedure | Source |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. | [6] |

| Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [6][7] |

| Skin Contact | IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs: Get medical advice/attention. | [7] |

| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician. | [7] |

Accidental Release and Firefighting Measures

Accidental Release

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Firefighting Measures

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

-

Specific Hazards: May emit toxic fumes, including carbon oxides and nitrogen oxides, under fire conditions.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Information

Detailed toxicological studies specifically for this compound are not widely available. The primary known hazard is acute oral toxicity. For other potential health effects, data from the parent compound, benzoic acid, may provide some insight, but should be interpreted with caution. Benzoic acid is known to be a skin and eye irritant.[3]

Experimental Protocols: No specific experimental protocols for the safety assessment of this compound were found in the reviewed literature. Standard OECD guidelines for toxicity testing would be the presumed methodology for any future studies.

Exposure Response and First Aid Workflow

The following diagram outlines the logical steps for responding to a personal exposure event.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.[7] Do not allow the material to enter drains or water sources.[10]

This technical guide is intended to provide a starting point for the safe handling of this compound. Always consult with your institution's environmental health and safety department for specific guidance and protocols.

References

- 1. Substance Information - ECHA [echa.europa.eu]

- 2. 4-(Propanoylamino)benzoic acid | C10H11NO3 | CID 4777952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 4. redox.com [redox.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. aksci.com [aksci.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sds.chemicalsafety.com [sds.chemicalsafety.com]

Methodological & Application

Synthesis of 4-(Propionylamino)benzoic Acid: A Detailed Protocol for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 4-(Propionylamino)benzoic acid, a valuable intermediate in pharmaceutical and chemical research. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of the target compound.

Introduction

This compound is a derivative of 4-aminobenzoic acid (PABA). The addition of a propionyl group to the amino function of PABA modifies its chemical properties, making it a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. The synthesis involves the N-acylation of 4-aminobenzoic acid with a suitable propionylating agent. This protocol outlines a standard and reliable method for this transformation.

Reaction Scheme

The synthesis of this compound is achieved through the acylation of 4-aminobenzoic acid with propionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemical Equation:

Experimental Protocol

This protocol describes the synthesis of this compound from 4-aminobenzoic acid and propionyl chloride.

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Aminobenzoic acid | Reagent | Sigma-Aldrich | |

| Propionyl chloride | Reagent | Sigma-Aldrich | Handle in a fume hood |

| Pyridine | Anhydrous | Sigma-Aldrich | Handle in a fume hood |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |

| Hydrochloric acid (HCl) | 1 M Aqueous | Fisher Scientific | |

| Sodium sulfate (Na₂SO₄) | Anhydrous | VWR | |

| Ethyl acetate | Reagent | Fisher Scientific | For recrystallization |

| Hexane | Reagent | Fisher Scientific | For recrystallization |

3.2. Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Reflux condenser

-

Separatory funnel (250 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

3.3. Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (5.0 g, 36.5 mmol) in anhydrous dichloromethane (50 mL).

-

Addition of Base: Add anhydrous pyridine (3.2 mL, 39.6 mmol) to the solution.

-

Cooling: Cool the flask in an ice bath to 0-5 °C.

-

Addition of Acylating Agent: While stirring, add propionyl chloride (3.5 mL, 40.2 mmol) dropwise via a dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

Work-up:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Filter off the sodium sulfate and remove the dichloromethane using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization from an ethyl acetate/hexane solvent system to yield a white solid.

3.4. Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₁₀H₁₁NO₃[1] |

| Molecular Weight | 193.20 g/mol [1] |

| Appearance | White solid[1] |

| Melting Point | To be determined experimentally |

| ¹H NMR | Consistent with the structure of this compound |

| FT-IR | Characteristic peaks for N-H, C=O (amide and carboxylic acid), and aromatic C-H bonds |

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Propionyl chloride and pyridine are corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols: 4-(Propionylamino)benzoic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propionylamino)benzoic acid is a valuable bifunctional building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a carboxylic acid and an amide functional group on a central benzene ring, allows for diverse chemical modifications. The carboxylic acid moiety can be readily converted into esters, amides, or other derivatives, while the propionylamino group can influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active molecules.

Key Applications in Drug Discovery

Derivatives of this compound and structurally related N-acyl aminobenzoic acids have shown promise in various therapeutic areas, including:

-

Kinase Inhibition: The benzamide scaffold is a common feature in many kinase inhibitors. By coupling this compound with various amine-containing fragments, novel compounds targeting specific kinases involved in cancer and inflammatory diseases can be synthesized.

-

Anti-inflammatory Agents: The structural motif of N-acylated aminobenzoic acids is present in several compounds with anti-inflammatory properties. These molecules can modulate inflammatory pathways through various mechanisms.

-

RXRα Antagonism: Retinoid X receptor alpha (RXRα) is a nuclear receptor implicated in cancer. Benzoic acid derivatives have been explored as antagonists of RXRα, offering a potential therapeutic strategy.

Data Presentation

The following table summarizes representative quantitative data for reactions involving benzoic acid derivatives, which can be extrapolated for syntheses using this compound.

| Reaction Type | Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |

| Amide Coupling | 4-((4-Arylpyrimidin-2-yl)amino)benzoic acid | Hydrazine hydrate | Aroylhydrazide | Not specified | [1] |

| Amide Coupling | 2-Benzoylbenzoic acid | HATU/DIPEA | 2-Benzoyl-N'-(3-methoxybenzoyl)benzohydrazide | High | [2] |

| Esterification | (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic acid | Ethylenediamine | (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic acid | 87% | [3] |

| Amide Coupling | N-(4-(2-amino-6-methylpyrimidin-4-ylamino)phenyl)-4-aminobenzamide | 4-Chloro-N-methylpicolinamide | Quinoline-based DNMT inhibitor | 70% | [4] |

Experimental Protocols

Protocol 1: Synthesis of an Amide Derivative via Carbodiimide Coupling

This protocol describes a general procedure for the synthesis of an amide derivative of this compound using a common coupling agent like EDC-HCl.

Reaction Scheme:

General Amide Synthesis Workflow

Materials:

-

This compound

-

Amine of choice (e.g., aniline, benzylamine)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous DMF (e.g., 1:1 v/v).

-

Add HOBt (1.1 eq) and EDC-HCl (1.2 eq) to the solution and stir at room temperature for 15 minutes.

-

Add the desired amine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of an Ester Derivative via Fischer Esterification

This protocol provides a general method for the synthesis of an ester derivative of this compound.

Reaction Scheme:

General Ester Synthesis Workflow

Materials:

-

This compound

-

Alcohol of choice (e.g., methanol, ethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq), which also serves as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC).

-

After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired ester derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Logical Relationships

The derivatives synthesized from this compound can potentially modulate various signaling pathways critical in disease pathogenesis. For instance, benzamide-based kinase inhibitors often target ATP-binding sites of kinases, thereby inhibiting downstream signaling cascades involved in cell proliferation and survival.

Workflow and Potential Mechanism of Action

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The straightforward modification of its carboxylic acid and the influence of the propionylamino group make it an attractive scaffold for medicinal chemists. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this promising building block.

References

- 1. Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(Propionylamino)benzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Propionylamino)benzoic acid is a derivative of para-aminobenzoic acid (PABA), a well-established building block in medicinal chemistry. Benzoic acid and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific research on this compound is limited, its structural similarity to other biologically active benzamides suggests its potential as a scaffold for the development of novel therapeutics. These notes provide an overview of the potential applications of this compound in drug discovery, focusing on its plausible roles as an enzyme inhibitor and an antimicrobial agent, based on data from structurally related compounds. Detailed protocols for evaluating these potential activities are also presented.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound may be investigated for the following applications:

Inhibition of Steroid Biosynthesis Enzymes

Structurally related N-acyl and N-aryl benzoic acids have demonstrated inhibitory activity against key enzymes in steroid metabolism, such as aldo-keto reductase 1C3 (AKR1C3) and steroid 5α-reductase. These enzymes are implicated in the progression of hormone-dependent cancers like prostate and breast cancer.

-

Aldo-Keto Reductase 1C3 (AKR1C3): This enzyme, also known as type 5 17β-hydroxysteroid dehydrogenase, is a key player in the synthesis of potent androgens, such as testosterone and dihydrotestosterone (DHT), within cancer cells.[1] Inhibition of AKR1C3 is a therapeutic strategy for castration-resistant prostate cancer (CRPC).[1][2]

-

Steroid 5α-Reductase: This enzyme converts testosterone to the more potent androgen, DHT.[3] Inhibitors of this enzyme are used to treat benign prostatic hyperplasia and androgenetic alopecia.[3][4]

Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[5][6] They can disrupt the cell membranes of microorganisms and interfere with cellular processes, leading to bacteriostatic or bactericidal effects.[5] The lipophilicity of these compounds often plays a crucial role in their ability to penetrate microbial cell walls.[5]

Quantitative Data for Structurally Related Compounds

Table 1: Inhibitory Activity of Benzoic Acid Derivatives against AKR1C3

| Compound | Target | IC50 (µM) | Reference |

| Flufenamic acid | AKR1C3 | 0.23 | [1] |

| Indomethacin | AKR1C3 | 8.2 | [2] |

| 3-(Phenylamino)benzoic acid analog | AKR1C3 | Nanomolar affinity | [7] |

Table 2: Inhibitory Activity of a Benzoic Acid Derivative against Steroid 5α-Reductase

| Compound | Target | IC50 (µM) | Reference |

| 4-(4-(Phenylaminocarbonyl)benzoyl)benzoic acid | Human 5α-reductase type 2 | 0.82 | [8] |

Table 3: Minimum Inhibitory Concentrations (MIC) of Benzoic Acid Derivatives against Various Microorganisms

| Compound | Microorganism | MIC (mg/mL) | Reference |

| Benzoic acid | Escherichia coli O157 | 1 | [6] |

| 2-Hydroxybenzoic acid | Escherichia coli O157 | 1 | [6] |

| Propionic acid | Erwinia carotovora (at pH 5.5) | 0.05 | [9] |

| Benzoic acid | Erwinia carotovora (at pH 5.5) | 0.05 | [9] |

Experimental Protocols

The following are detailed protocols for the synthesis of this compound and for assays to evaluate its potential biological activities.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the acylation of 4-aminobenzoic acid.

Materials:

-

4-Aminobenzoic acid

-

Propionyl chloride or propionic anhydride

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) and anhydrous sodium carbonate (1.2 equivalents) in anhydrous THF.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the cooled suspension.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding water.

-

Acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro AKR1C3 Inhibition Assay

This spectrophotometric assay measures the inhibition of AKR1C3 by monitoring the decrease in NADPH absorbance.

Materials:

-

Recombinant human AKR1C3 enzyme

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH

-

9,10-Phenanthrenequinone (PQ) as a substrate

-

This compound (test compound)

-

Indomethacin or Flufenamic acid (positive control inhibitor)

-

DMSO

-